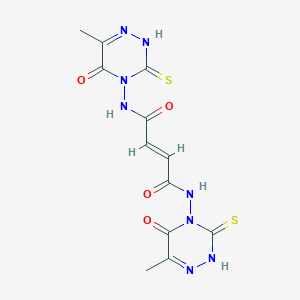![molecular formula C19H18BrN5OS B289570 (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B289570.png)
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed for its unique properties and potential use in various areas of research. In
Scientific Research Applications
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate has potential applications in various areas of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been used in the study of protein-protein interactions and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to have an effect on the immune system, specifically on the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate in lab experiments is its potential as a therapeutic agent. It has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are several potential future directions for research involving (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate. One direction is the development of new therapeutic agents based on its unique properties. Another direction is the study of its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate is a complex process that involves several steps. The first step involves the reaction of 4-bromo-2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N'-[(E)-benzylideneamino]carbamimidodithioic acid to form the desired product.
properties
Molecular Formula |
C19H18BrN5OS |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N//'-[(E)-benzylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H18BrN5OS/c1-24-16(17(20)18(26)25(24)15-10-6-3-7-11-15)13-27-19(21)23-22-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H2,21,23)/b22-12+ |
InChI Key |
IKDQCSKJWXSHPJ-WSDLNYQXSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS/C(=N\N=C\C3=CC=CC=C3)/N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)
![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B289493.png)
![1-[2-(4-Nitro-1H-benzimidazol-2-yl)ethyl]-3-butyl-1H-imidazol-3-ium](/img/structure/B289496.png)
![1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium](/img/structure/B289497.png)
![1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)
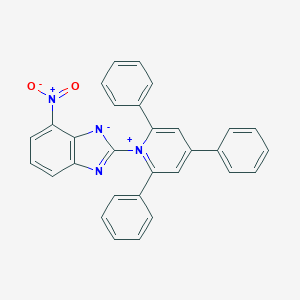
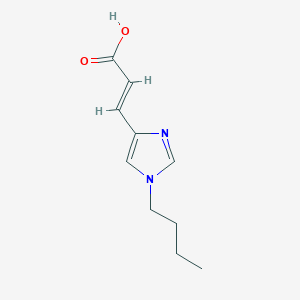
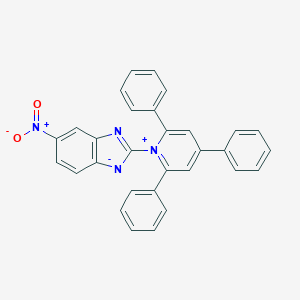
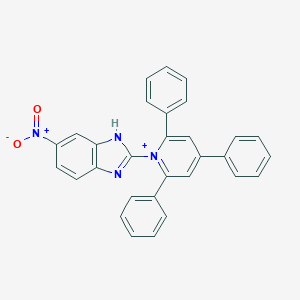
![7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B289506.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[5-({2-[2-(2,3-dimethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanohydrazide](/img/structure/B289507.png)
